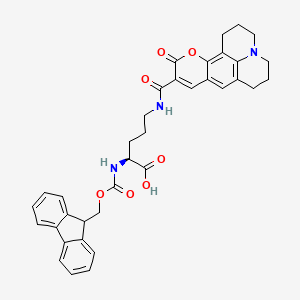
N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride” is a chemical compound. It is related to propargylamines, a class of compounds with many pharmaceutical and biological properties .
Synthesis Analysis
Propargylamines are synthesized through reactions of amines with propargyl halides . The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described in the literature .Chemical Reactions Analysis
Propargylamine, a related compound, is used as a precursor to other compounds . Its behavior is illustrated by its acylation with benzoyl chloride to the amide . A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoyl chloride gives the dicarbonyl, a precursor to an oxazole .Aplicaciones Científicas De Investigación
Sulfamic Acid as an Eco-friendly Alternative for Industrial Cleaning
Sulfamic acid, known for its industrial utility in cleaning and corrosion inhibition, represents a class of compounds that share functional similarities with N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride in terms of their sulfonamide group. It is utilized in various concentrations for the removal of scales and metal oxides from metal and ceramic surfaces. Its solutions serve as safer, less toxic alternatives to traditional hydrochloric and sulfuric acid-based electrolytes for rust and lime scale removal. Organic compounds, acting as corrosion inhibitors, are often used alongside sulfamic acid to protect metallic surfaces from corrosive damage, adhering through the Langmuir adsorption isotherm model (Verma & Quraishi, 2022).
Adsorption Behavior and Mechanism of Perfluorinated Compounds
Perfluorinated compounds (PFCs), due to their widespread distribution and potential toxicity, have been the focus of removal efforts from water and wastewater. Adsorption is a key technique in this process, with amine-functionalized adsorbents showing high capacity for PFC removal. This highlights the relevance of amine and sulfonamide functionalities in environmental remediation technologies. The interactions responsible for adsorption include electrostatic and hydrophobic interactions, as well as hydrogen bonding, indicating the multifaceted roles these functional groups can play in environmental applications (Du et al., 2014).
Chemical Modification for Improved Membrane Performance
Polyethersulfone (PES) nanofiltration membranes, utilized in water treatment, can be chemically modified to enhance performance, particularly by increasing hydrophilicity to reduce fouling. Chemical modification methods, such as graft polymerization of hydrophilic monomers and plasma treatment, are used to achieve this. These methodologies underscore the importance of functional group manipulation, akin to that of N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride, in improving industrial materials' performance (Bruggen, 2009).
Removal of Sulfamethoxazole from Aqueous Solution
The presence of sulfamethoxazole, a persistent organic pollutant, in the environment, underscores the need for efficient removal technologies. This review emphasizes the various removal methods, including adsorption and advanced oxidation processes (AOPs), and their efficiency depending on the material's design and experimental conditions. It highlights the critical role of chemical interactions and the design of functional materials for environmental cleanup efforts (Prasannamedha & Kumar, 2020).
Mecanismo De Acción
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They act as monoamine oxidase (MAO) inhibitors . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition .
Propiedades
IUPAC Name |
N-(methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS.ClH/c1-3-4-6-8(2,5)7;/h1H,4H2,2H3,(H2,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJHUUYWTFUCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)NCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)
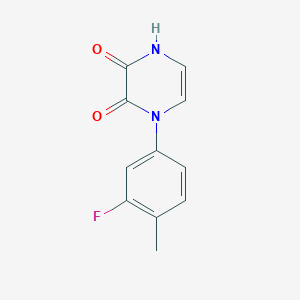
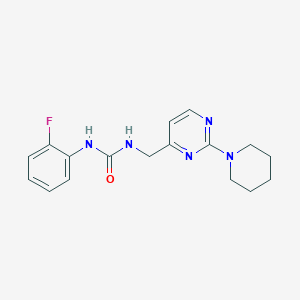
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)
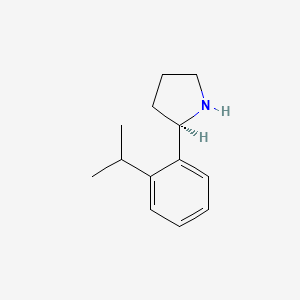
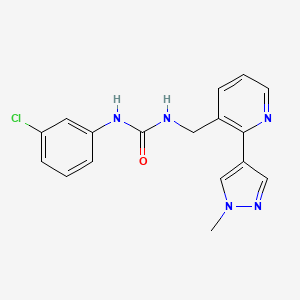
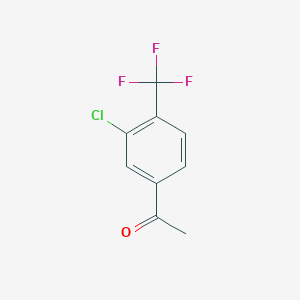

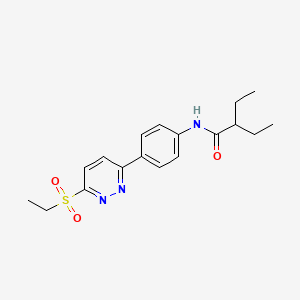
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)


